2-((2-((2-Aminoethyl)amino)ethyl)amino)ethan-1-ol trihydrochloride

Catalog No.
S824083
CAS No.
356060-21-4
M.F
C6H20Cl3N3O
M. Wt
256.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((2-((2-Aminoethyl)amino)ethyl)amino)ethan-1-ol ...

CAS Number

356060-21-4

Product Name

2-((2-((2-Aminoethyl)amino)ethyl)amino)ethan-1-ol trihydrochloride

IUPAC Name

2-[2-(2-aminoethylamino)ethylamino]ethanol;trihydrochloride

Molecular Formula

C6H20Cl3N3O

Molecular Weight

256.6 g/mol

InChI

InChI=1S/C6H17N3O.3ClH/c7-1-2-8-3-4-9-5-6-10;;;/h8-10H,1-7H2;3*1H

InChI Key

HSESXHHJEGRYJN-UHFFFAOYSA-N

SMILES

C(CNCCNCCO)N.Cl.Cl.Cl

Canonical SMILES

C(CNCCNCCO)N.Cl.Cl.Cl

2-((2-((2-Aminoethyl)amino)ethyl)amino)ethan-1-ol trihydrochloride, commonly referred to as 2-(2-Aminoethylamino)ethanol, is a chemical compound with the molecular formula C4H12N2O and a molecular weight of 104.15 g/mol. It exists as a colorless to yellowish liquid with an ammonia-like odor and is hygroscopic in nature, meaning it readily absorbs moisture from the air . This compound is classified as an amine and an alcohol, which allows it to participate in various

As an amine, 2-(2-Aminoethylamino)ethanol can undergo several reactions:

  • Acid-Base Reactions: It acts as a base and can neutralize acids, producing salts and releasing heat in an exothermic reaction. The heat evolved during these reactions is largely independent of the strength of the amine as a base .
  • Reactivity with Isocyanates and Halogenated Organics: The compound may react with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides, which can lead to potentially hazardous situations .
  • Combustion: When combusted, it produces toxic oxides of nitrogen, highlighting its potential hazards in industrial applications .

Research indicates that 2-(2-Aminoethylamino)ethanol exhibits low acute toxicity based on animal studies following oral exposure. It has been noted for causing mild skin irritation upon contact and more severe eye irritation . Furthermore, studies have suggested that this compound may act as a skin sensitizer due to its ability to provoke immune responses when applied topically .

The metabolic fate of this compound shows that a significant portion is excreted unchanged in urine following administration. This suggests limited biotransformation in the body .

The synthesis of 2-(2-Aminoethylamino)ethanol typically involves:

  • Alkylation of Ethylenediamine: Ethylenediamine can be reacted with ethylene oxide or chloroethanol under controlled conditions to yield the desired aminoalcohol structure.
  • Hydrolysis of N-Alkylated Amines: Another method involves hydrolyzing N-alkylated derivatives of ethylenediamine to produce 2-(2-Aminoethylamino)ethanol.

These methods require careful control of reaction conditions to ensure high yields and purity of the final product.

2-(2-Aminoethylamino)ethanol is utilized in various industries due to its versatile properties:

  • Chemical Intermediate: It serves as a precursor in the synthesis of lube oil additives, fuel additives, chelating agents, surfactants, and fabric softeners .
  • Textile Industry: Employed in textile finishing compounds as antifuming agents and dyestuffs.
  • Pharmaceuticals: Investigated for potential applications in medicinal chemistry due to its biological activity.

Interaction studies have primarily focused on the compound's reactivity with other chemicals and its biological effects. Notably:

  • Skin Sensitization Studies: These studies have shown that 2-(2-Aminoethylamino)ethanol can induce skin sensitization in laboratory animals when applied topically at certain concentrations .
  • Metabolic Studies: Research into its metabolic pathways indicates that it is primarily excreted unchanged, suggesting limited metabolic conversion which could influence its biological effects .

Several compounds share structural similarities with 2-(2-Aminoethylamino)ethanol. Here are some notable examples:

Compound NameMolecular FormulaSimilarities
2-AminoethylamineC2H8N2Basic amine functionality
N-(Hydroxyethyl)ethylenediamineC4H12N2OSimilar structure and functional groups
2-(Aminoethyl)(methyl)amino)ethanolC6H16N2OContains additional methyl group
2,2'-((2-Aminoethyl)azanediyl)diethanolC6H16N2OExtended chain length with similar amine groups

Dates

Modify: 2023-08-16

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